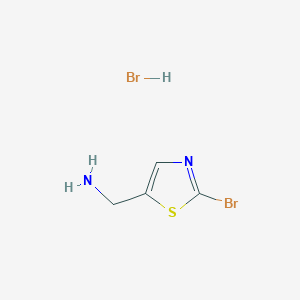![molecular formula C14H30OSi2 B11849208 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol CAS No. 921199-41-9](/img/structure/B11849208.png)
2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol is a compound characterized by the presence of a cyclohexanol group bonded to a vinyl group, which is further substituted with a dimethyl(trimethylsilyl)methylsilyl group. This compound is notable for its unique structural features, which include the trimethylsilyl group known for its chemical inertness and large molecular volume .
Métodos De Preparación
The synthesis of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with vinyltrimethylsilane under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: Employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include nucleophilic substitution and other silicon-based reaction mechanisms .
Comparación Con Compuestos Similares
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.
Bis(trimethylsilyl)acetamide: Another reagent for silylation reactions.
Vinyltrimethylsilane: A precursor in the synthesis of various silicon-containing compounds.
The uniqueness of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol lies in its combination of a cyclohexanol group with a vinyl group and a dimethyl(trimethylsilyl)methylsilyl group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
921199-41-9 |
|---|---|
Fórmula molecular |
C14H30OSi2 |
Peso molecular |
270.56 g/mol |
Nombre IUPAC |
2-[1-[dimethyl(trimethylsilylmethyl)silyl]ethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H30OSi2/c1-12(13-9-7-8-10-14(13)15)17(5,6)11-16(2,3)4/h13-15H,1,7-11H2,2-6H3 |
Clave InChI |
MCQJUBICVPEGMZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C[Si](C)(C)C(=C)C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




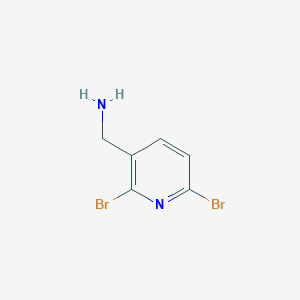

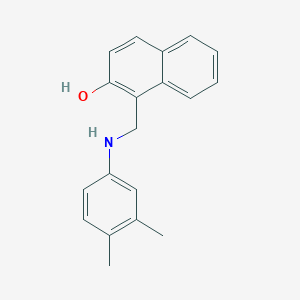
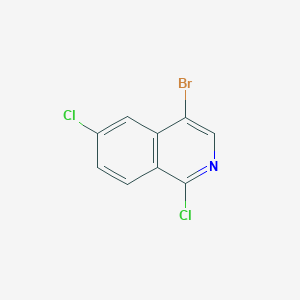


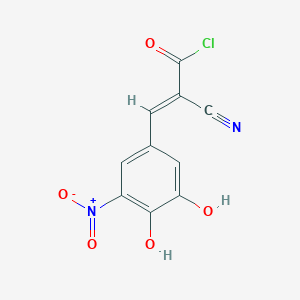
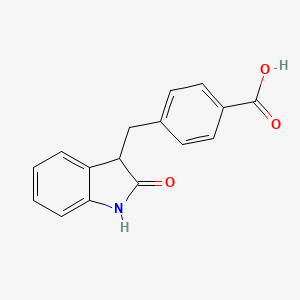
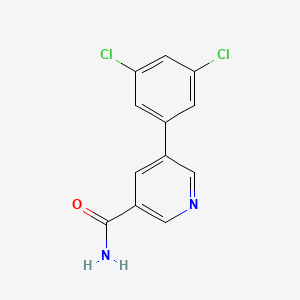
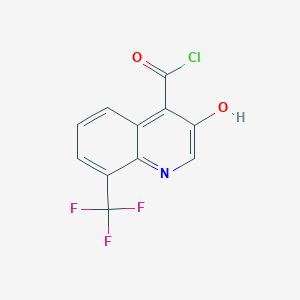
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
